2,4-Hexadienyl isobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

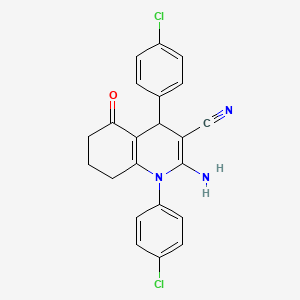

Descripción general

Descripción

El Isobutirato de 2,4-hexadienilo es un compuesto orgánico con la fórmula molecular C10H16O2. Es conocido por su uso como agente aromatizante en la industria alimentaria, impartiendo un olor dulce a piña con matices de canela. Este compuesto pertenece a la clase de ésteres de ácido carboxílico, donde el átomo de carbono del grupo carbonilo está unido a un grupo alquilo o arilo a través de un átomo de oxígeno .

Métodos De Preparación

La síntesis del Isobutirato de 2,4-hexadienilo generalmente implica reacciones de esterificación. Un método común es la reacción entre 2,4-hexadienol y ácido isobutírico en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen calentar la mezcla para facilitar el proceso de esterificación. Los métodos de producción industrial pueden implicar reactores de flujo continuo para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El Isobutirato de 2,4-hexadienilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo éster se reemplaza por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El Isobutirato de 2,4-hexadienilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica para crear moléculas más complejas.

Biología: Los investigadores estudian sus efectos en los sistemas biológicos, particularmente sus interacciones con enzimas y receptores.

Medicina: Sirve como intermedio en la síntesis de compuestos farmacéuticos.

Industria: Más allá de su uso como agente aromatizante, también se emplea en la producción de fragancias y otros productos de consumo

Mecanismo De Acción

El mecanismo de acción del Isobutirato de 2,4-hexadienilo implica su interacción con objetivos moleculares como enzimas y receptores. Como éster, puede ser hidrolizado por esterasas para liberar el alcohol y el ácido correspondientes. Esta reacción de hidrólisis es crucial para su actividad biológica y metabolismo .

Comparación Con Compuestos Similares

El Isobutirato de 2,4-hexadienilo se puede comparar con otros ésteres como:

Acetato de etilo: Conocido por su uso como solvente y en aromatizantes.

Butirato de metilo: Comúnmente utilizado en aromatizantes de frutas.

Acetato de isobutilo: Utilizado en perfumes y como solvente.

Lo que diferencia al Isobutirato de 2,4-hexadienilo es su combinación única de un sistema de dieno conjugado y un grupo éster de isobutírico, que imparte propiedades químicas y aplicaciones distintas.

Propiedades

Número CAS |

73545-16-1 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |

Clave InChI |

CVYBRMSQMLJGOI-YTXTXJHMSA-N |

SMILES isomérico |

C/C=C/C=C/COC(=O)C(C)C |

SMILES canónico |

CC=CC=CCOC(=O)C(C)C |

Densidad |

0.902-0.906 |

Descripción física |

Light yellow liquid; Sweet, pineapple aroma with cinnamon undertones |

Solubilidad |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)

![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)

![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)

![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)

![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)

![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)

![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)